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molecular formula C24H28N4O2 B1618428 Altapizone CAS No. 93277-96-4

Altapizone

Cat. No. B1618428
M. Wt: 404.5 g/mol
InChI Key: JQUDBRIUEIAJNQ-UHFFFAOYSA-N
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Patent
US04636504

Procedure details

10 g (23.7 millimoles) of 3-{p-[3-(4-phenylpiperidino)-propionylamino]-benzoyl}-propionic acid were stirred with 1.2 g (23.7 millimoles) of hydrazine hydrate in 200 ml of ethanol for 5 hours at 80° C. The product was filtered off under suction and recrystallized from dimethylformamide/water. 7.6 g (78%) of 6-{p-[3-(4-phenylpiperidino)-propionylamino]-phenyl}-4,5-dihydro-3(2H)-pyridazinone.1/4H2O were obtained as colorless crystals of melting point 238°-240° C.
Name
3-{p-[3-(4-phenylpiperidino)-propionylamino]-benzoyl}-propionic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][C:15]([NH:17][C:18]3[CH:30]=[CH:29][C:21]([C:22]([CH2:24][CH2:25][C:26](O)=[O:27])=O)=[CH:20][CH:19]=3)=[O:16])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.[NH2:32][NH2:33]>C(O)C>[C:1]1([CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][CH2:14][C:15]([NH:17][C:18]3[CH:30]=[CH:29][C:21]([C:22]4[CH2:24][CH2:25][C:26](=[O:27])[NH:32][N:33]=4)=[CH:20][CH:19]=3)=[O:16])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
3-{p-[3-(4-phenylpiperidino)-propionylamino]-benzoyl}-propionic acid
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CCN(CC1)CCC(=O)NC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
1.2 g
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product was filtered off under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide/water
CUSTOM
Type
CUSTOM
Details
1/4H2O were obtained as colorless crystals of melting point 238°-240° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1CCN(CC1)CCC(=O)NC1=CC=C(C=C1)C=1CCC(NN1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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